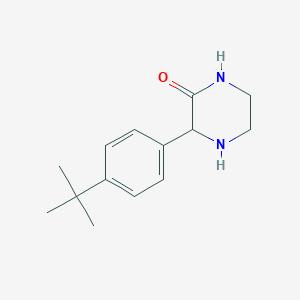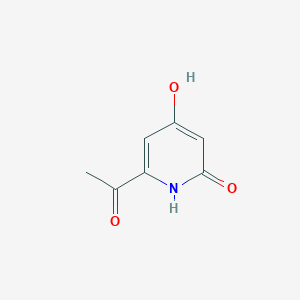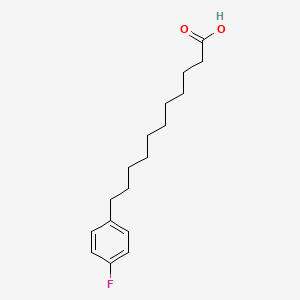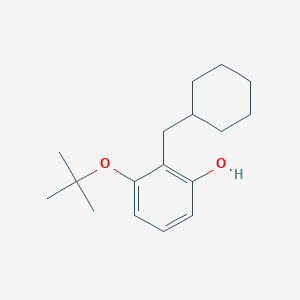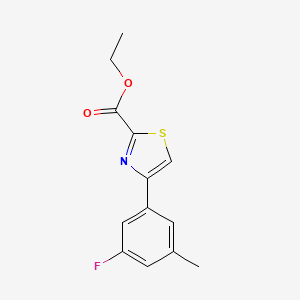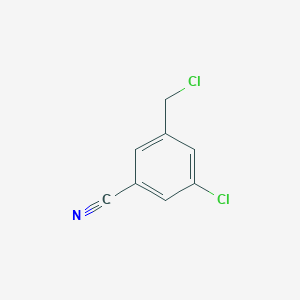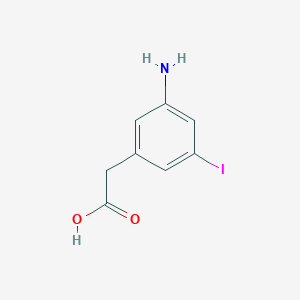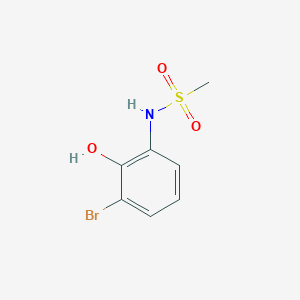
6-(2-Aminoethyl)pyridine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoethyl)pyridine-2,4-diol is a heterocyclic organic compound with the molecular formula C7H10N2O2 This compound features a pyridine ring substituted with an aminoethyl group and two hydroxyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridine-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, such as 2,4-dihydroxypyridine.
Reaction Conditions: The reactions are usually carried out in solvents like acetonitrile or tetrahydrofuran (THF) under controlled temperatures and with the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)pyridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-Aminoethyl)pyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)pyridine: Similar structure but lacks the hydroxyl groups at positions 2 and 4.
2-Amino-4-pyridinylmethanol: Contains an amino group and a hydroxyl group but differs in the position of substitution.
Uniqueness
6-(2-Aminoethyl)pyridine-2,4-diol is unique due to the presence of both aminoethyl and dihydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-3-6(10)4-7(11)9-5/h3-4H,1-2,8H2,(H2,9,10,11) |
InChI Key |
IHDZQPLBCDWTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




